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Compound of Interest

Compound Name: Z-Aib-OH

Cat. No.: B554592

This guide provides a comprehensive overview of the chemical properties of N-
Benzyloxycarbonyl-a-aminoisobutyric acid (Z-Aib-OH), a key building block in peptide
synthesis. It is intended for researchers, scientists, and professionals in the field of drug
development and peptide chemistry.

Introduction

Z-Aib-OH, also known as N-Cbz-2-methylalanine, is a derivative of the non-proteinogenic
amino acid a-aminoisobutyric acid (Aib). The Aib residue is known for its ability to induce helical
conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group. The
N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide
synthesis, preventing unwanted reactions at the amino terminus during coupling steps. Z-Aib-
OH is primarily utilized in solution-phase peptide synthesis.[1][2]

Chemical and Physical Properties

Z-Aib-OH is a white, solid crystalline powder at room temperature.[2][3] Its core chemical
identifiers and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Z-Aib-OH
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Property Value Source(s)
2-methyl-2-
IUPAC Name (phenylmethoxycarbonylamino  [4]

)propanoic acid

Z-2-Methylalanine, N-Cbz-2-
Synonyms methylalanine, Z-a- [1][4]

Aminoisobutyric acid

CAS Number 15030-72-5 [1][3]1[5]
Molecular Formula C12H15NOa4 [31[5]
Molecular Weight 237.25 g/mol [31[4]
Appearance White to off-white solid/powder  [2][3]
Melting Point 65-69 °C (literature) [11[2]
SMILES cc© [1]14]

(NC(=0)OCclcccecl)C(0)=0

QKVCSJIBBYNYZNM-
InChl Key [1][4]
UHFFFAOYSA-N

Table 2: Solubility and Storage of Z-Aib-OH
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Parameter Details Source(s)

DMSO: 100 mg/mL (421.50
Solubility mM). Ultrasonic assistance [31[6]

may be needed.

The parent compound, 2-
Aminoisobutyric Acid, is very [7]

soluble in water.

Store desiccated at -20°C for
Storage (Solid) up to 3 years, or at 4°C for up [31[8]

to 2 years.

In solvent, store at -80°C for
up to 6 months, or at -20°C for

Storage (Solution) up to 1 month. Aliquoting is [31[61[8]
recommended to avoid freeze-

thaw cycles.

Spectroscopic Properties

Detailed experimental spectra for Z-Aib-OH are not widely published. However, the expected
spectroscopic characteristics can be inferred from its chemical structure and general principles
of spectroscopy.

Table 3: Predicted Spectroscopic Data for Z-Aib-OH
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Spectroscopy

Feature

Expected Characteristics

1H NMR

Aromatic Protons

Multiplet around 7.3-7.4 ppm
(from Z-group phenyl ring).

Methylene Protons

Singlet around 5.1 ppm (-CH2-
of Z-group).

Methyl Protons

Singlet around 1.5 ppm (gem-
dimethyl group, -C(CH3)2).

Carboxylic Acid Proton

Very broad singlet, typically
>10 ppm.

Amide Proton

Broad singlet, typically
between 6-8 ppm.

13C NMR

Carbonyl Carbons

Peaks in the range of 170-180
ppm (carboxylic acid) and 155-
160 ppm (carbamate).

Aromatic Carbons

Multiple peaks between 127-
137 ppm.

Methylene Carbon

Peak around 67 ppm (-CHz- of
Z-group).

Quaternary Carbon

Peak around 57 ppm (-
C(CHs)z2).

Methyl Carbons

Peak around 25 ppm (-
C(CHa)2).

IR Spectroscopy

O-H Stretch (Carboxylic Acid)

Very broad band from 3300-
2500 cm~1.[9][10][11]

C-H Stretch (Aromatic/Alkyl)

Sharp peaks around 3100-
3000 cm~t and 3000-2850
cm™1, often superimposed on
the O-H band.[9][11]

C=0 Stretch (Carbamate &

Acid)

Strong, intense bands in the
region of 1760-1690 cm~1.[9]
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[11]

Band around 1650-1580 cm™1.

N-H Bend (Amide 1)
[11]

Band in the 1320-1210 cm™!
region.[9]

C-O Stretch

Mass Spectrometry Molecular lon Peak (M+) Expected at m/z = 237.

Common fragments would

include loss of the carboxyl
Fragmentation group (-45), loss of the benzyl

group (-91), and cleavage of

the carbamate.

Experimental Protocols

4.1. Synthesis of Z-Aib-OH

A common method for the synthesis of Z-Aib-OH involves the reaction of 2-Aminoisobutyric
Acid with benzyl chloroformate under basic conditions. A representative protocol is described
below.[2]

Methodology:
¢ Dissolve 2-Aminoisobutyric Acid in an aqueous solution of sodium hydroxide.
e Cool the solution in an ice bath.

e Add benzyl chloroformate dropwise while maintaining the basic pH of the solution with the
concurrent addition of NaOH solution.

« Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room

temperature and stir overnight.

o Wash the aqueous layer with an organic solvent like ether to remove unreacted benzyl
chloroformate.
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 Acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid, leading to the
precipitation of the product.

o Extract the product into an organic solvent such as ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

o Concentrate the solution under reduced pressure to yield Z-Aib-OH as a white solid. The
product can be used directly or purified further by recrystallization.[2]

Click to download full resolution via product page

Caption: General workflow for the synthesis of Z-Aib-OH.
4.2. Application in Peptide Synthesis

Z-Aib-OH is a valuable reagent for introducing the Aib residue into a peptide chain. The Z-
group provides stable protection during the coupling reaction and can be removed later via
hydrogenolysis.

General Coupling Protocol (e.g., DCC/HOBt method):
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Dissolve Z-Aib-OH in a suitable solvent (e.g., DMF or DCM).

Add a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive like
Hydroxybenzotriazole (HOBLt) at 0°C to pre-activate the carboxylic acid.

In a separate vessel, prepare the amino-component (an amino acid ester or a peptide with a
free N-terminus) and neutralize its salt form with a non-nucleophilic base (e.g., N-
Methylmorpholine or Diisopropylethylamine).

Add the activated Z-Aib-OH solution to the amino-component solution.

Allow the reaction to proceed, typically stirring for a few hours at 0°C and then overnight at
room temperature.

After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

Perform an aqueous workup to purify the resulting Z-protected dipeptide, which involves
sequential washes with dilute acid, base, and brine, followed by drying and solvent
evaporation.
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Caption: Role of Z-Aib-OH in a typical peptide coupling reaction.

Reactivity and Stability

» Reactivity: The primary reactive sites are the carboxylic acid, which is activated for amide
bond formation, and the N-H group of the carbamate. The benzyloxycarbonyl (Z) group is
stable to the basic and mildly acidic conditions used in peptide synthesis but is readily
cleaved by catalytic hydrogenolysis (H2/Pd-C) or strong acidic conditions (HBr in acetic acid).
[12]

 Stability: Z-Aib-OH is a stable solid under recommended storage conditions.[3][8] Solutions
should be stored cold and used within a reasonable timeframe to prevent degradation.[3][6]
[8] The hygroscopic nature of solvents like DMSO can impact solubility and stability, so using
newly opened solvents is recommended.[3][6]

Conclusion
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Z-Aib-OH is a well-characterized and essential reagent in peptide chemistry. Its defined
chemical and physical properties, straightforward synthesis, and the conformational constraints
it imposes make it a valuable tool for designing peptides with specific secondary structures,
particularly helices. The data and protocols presented in this guide offer a technical foundation
for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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